Cas no 1096345-74-2 (Methyl 4-(piperazin-1-yl)butanoate)

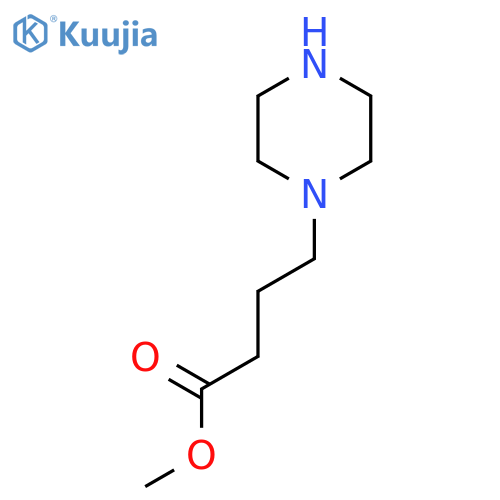

1096345-74-2 structure

商品名:Methyl 4-(piperazin-1-yl)butanoate

CAS番号:1096345-74-2

MF:C9H18N2O2

メガワット:186.251422405243

MDL:MFCD12168119

CID:2678948

PubChem ID:43377669

Methyl 4-(piperazin-1-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(piperazin-1-yl)butanoate

- Z1354432981

- Methyl 4-(piperazin-1-yl)butanoate

-

- MDL: MFCD12168119

- インチ: 1S/C9H18N2O2/c1-13-9(12)3-2-6-11-7-4-10-5-8-11/h10H,2-8H2,1H3

- InChIKey: KARQMLCFZRMBSP-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CCCN1CCNCC1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 156

- トポロジー分子極性表面積: 41.6

Methyl 4-(piperazin-1-yl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-101377-10.0g |

methyl 4-(piperazin-1-yl)butanoate |

1096345-74-2 | 10.0g |

$3354.0 | 2023-07-06 | ||

| Enamine | EN300-101377-0.05g |

methyl 4-(piperazin-1-yl)butanoate |

1096345-74-2 | 95% | 0.05g |

$99.0 | 2023-10-28 | |

| Enamine | EN300-101377-5.0g |

methyl 4-(piperazin-1-yl)butanoate |

1096345-74-2 | 5.0g |

$1723.0 | 2023-07-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13953-5G |

methyl 4-(piperazin-1-yl)butanoate |

1096345-74-2 | 95% | 5g |

¥ 8,639.00 | 2023-04-03 | |

| Chemenu | CM391046-10g |

methyl 4-(piperazin-1-yl)butanoate |

1096345-74-2 | 95%+ | 10g |

$1912 | 2022-09-04 | |

| Enamine | EN300-101377-10g |

methyl 4-(piperazin-1-yl)butanoate |

1096345-74-2 | 95% | 10g |

$3354.0 | 2023-10-28 | |

| Enamine | EN300-101377-5g |

methyl 4-(piperazin-1-yl)butanoate |

1096345-74-2 | 95% | 5g |

$1723.0 | 2023-10-28 | |

| Enamine | EN300-101377-1g |

methyl 4-(piperazin-1-yl)butanoate |

1096345-74-2 | 95% | 1g |

$423.0 | 2023-10-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13953-100.0mg |

methyl 4-(piperazin-1-yl)butanoate |

1096345-74-2 | 95% | 100.0mg |

¥849.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13953-500.0mg |

methyl 4-(piperazin-1-yl)butanoate |

1096345-74-2 | 95% | 500.0mg |

¥1886.0000 | 2024-07-28 |

Methyl 4-(piperazin-1-yl)butanoate 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

1096345-74-2 (Methyl 4-(piperazin-1-yl)butanoate) 関連製品

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 124-83-4((1R,3S)-Camphoric Acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1096345-74-2)Methyl 4-(piperazin-1-yl)butanoate

清らかである:99%

はかる:1g

価格 ($):580.0